molecular formula C8H9FN2O B8164287 N-ethyl-2-fluoronicotinamide

N-ethyl-2-fluoronicotinamide

Cat. No.: B8164287
M. Wt: 168.17 g/mol
InChI Key: SYQWLDBMKOXYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-fluoronicotinamide is a fluorinated nicotinamide derivative of high interest in medicinal chemistry and drug discovery research. Compounds within the fluoronicotinamide class are frequently employed as versatile synthetic intermediates or core scaffolds in the development of bioactive molecules . The strategic incorporation of fluorine atoms and the N-ethylamide moiety can fine-tune critical properties of a lead compound, such as its lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable building block for researchers working in areas such as oncology and diagnostic agent development, given the documented application of similar structures in synthesizing melanin-targeting agents for imaging . As a high-quality chemical, it is characterized by its specific molecular formula and is supplied with comprehensive quality control data, including HPLC and NMR analysis, to ensure batch-to-batch consistency and reliability for sensitive research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQWLDBMKOXYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Radiosynthetic Pathways for N Ethyl 2 Fluoronicotinamide and Analogues

Established Organic Synthesis Routes for N-ethyl-2-fluoronicotinamide

The non-radioactive, or 'cold', synthesis of this compound serves to produce reference standards for analytical comparison and to develop precursors for subsequent radiosynthesis. These routes rely on well-established reactions in organic chemistry.

The formation of the amide bond is a central step in the synthesis of this compound. This is typically achieved through the coupling of a 2-fluoronicotinic acid derivative with ethylamine (B1201723). A common and efficient method involves converting the carboxylic acid of 2-fluoronicotinic acid into a more reactive species, such as an acyl chloride. For instance, substituted nicotinic acid can be treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to generate the corresponding acyl chloride. mdpi.com This activated intermediate is then reacted with ethylamine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the final this compound product. mdpi.com

Alternative coupling reagents can also be employed to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TFFH (tetramethylfluoroformamidinium hexafluorophosphate), and PyClU (chlorodipyrrolidinocarbenium hexafluorophosphate) have been utilized in the synthesis of similar nicotinamide (B372718) analogues. researchgate.net The choice of coupling reagent can influence reaction times and yields. researchgate.net The general principle of these methods is the activation of the carboxylic acid to promote nucleophilic attack by the amine.

The table below summarizes common amidation procedures applicable to the synthesis of this compound.

Method Activating Agent Amine Base (optional) Typical Solvent
Acyl ChlorideOxalyl Chloride / SOCl₂EthylamineTriethylamineDichloromethane (CH₂Cl₂)
Peptide CouplingHBTU, TFFH, PyClUEthylamineDIPEADMF, CH₂Cl₂

This table illustrates common reagents and conditions for the amidation step in the synthesis of this compound.

The introduction of the fluorine atom at the 2-position of the pyridine (B92270) ring is a key transformation. This can be accomplished through several methods, often performed on a nicotinic acid precursor before the amidation step. One established method for introducing fluorine onto an aromatic ring is the Balz–Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from a corresponding amino-substituted pyridine.

More commonly for pyridine systems, nucleophilic aromatic substitution (SNAr) is employed. This involves starting with a nicotinic acid derivative that has a good leaving group, such as a chlorine or bromine atom, at the 2-position. The reaction of 2-chloronicotinic acid or 2-bromonicotinic acid with a fluoride (B91410) salt, such as potassium fluoride, often in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and sometimes with the aid of a phase-transfer catalyst, can yield 2-fluoronicotinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group facilitates this substitution. Subsequent amidation of the resulting 2-fluoronicotinic acid with ethylamine completes the synthesis of this compound.

Radiosynthetic Approaches for Fluorinated Nicotinamide Radiotracers

The synthesis of fluorinated nicotinamide radiotracers for PET imaging requires the incorporation of the positron-emitting isotope fluorine-18 (B77423) (18F). nih.gov Due to the short half-life of 18F (approximately 109.7 minutes), these syntheses must be rapid, efficient, and high-yielding. nih.govacs.org Nucleophilic substitution using [18F]fluoride is the most common and preferred method for producing 18F-labeled radiotracers due to the high specific activity achievable. nih.govelsevierpure.com

Nucleophilic [18F]fluorination involves reacting cyclotron-produced, no-carrier-added [18F]fluoride ion with a precursor molecule containing a suitable leaving group. nih.gov To enhance the nucleophilicity of the [18F]fluoride, it is typically treated with a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K/K222) complex or a tetra-alkylammonium salt, and the reaction is carried out in an anhydrous polar aprotic solvent. nih.gov

Significant research has focused on developing simple, one-step radiosynthesis protocols to maximize efficiency and minimize synthesis time. nih.gov These methods involve the reaction of [18F]fluoride with a specifically designed precursor that already contains the N-ethyl-carboxamide side chain. The precursor is engineered to have a good leaving group at the position on the pyridine ring where the 18F is to be incorporated.

For fluoronicotinamide analogues, precursors with leaving groups such as bromine or a trimethylammonium group have proven effective. For example, the radiosynthesis of N-(2-(diethylamino)ethyl)-6-[18F]fluoronicotinamide has been achieved in a single step via a bromine-for-fluorine nucleophilic heteroaromatic substitution. researchgate.net Similarly, precursors bearing a trimethylammonium triflate leaving group have been used for the efficient one-step labeling of peptides and other molecules. nih.govresearchgate.net This approach allows for direct radiofluorination under mild conditions, making it suitable for a wide range of molecules. nih.govresearchgate.net The reaction of an appropriate N-ethyl-2-(trimethylammonium)nicotinamide precursor with activated [18F]fluoride would be expected to produce [18F]this compound directly. These one-step syntheses can often be completed within 40 minutes, which is highly advantageous for short-lived isotopes. researchgate.net

The success of this strategy relies on the activation of the pyridine ring towards nucleophilic attack. The presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine ring facilitate this reaction. Research on related compounds has demonstrated that a bromine atom on the nicotinamide ring can be effectively displaced by [18F]fluoride in a single radiochemical step. researchgate.net This bromine-for-fluorine substitution is a powerful method for producing 18F-labeled nicotinamides. The precursor, N-ethyl-2-bromonicotinamide, can be synthesized using the conventional amidation methods described previously, starting from 2-bromonicotinic acid. The subsequent reaction with K[18F]/K222 in a solvent like DMSO at an elevated temperature yields the desired radiotracer, [18F]this compound.

The table below outlines key aspects of radiosynthetic approaches for fluorinated nicotinamides.

Strategy Precursor Example Leaving Group Typical Conditions Key Advantage
One-Step ProtocolN-ethyl-2-bromonicotinamideBromineK[¹⁸F]/K₂₂₂, DMSO, 120-160°CRapid, single-step synthesis researchgate.net
One-Step ProtocolN-ethyl-2-(trimethylammonium)nicotinamide triflateTrimethylammoniumK[¹⁸F]/K₂₂₂, Acetonitrile, 80-110°CMild conditions, high efficiency nih.govresearchgate.net

This table summarizes precursor types and conditions for the direct radiosynthesis of [¹⁸F]this compound and its analogues.

Nucleophilic [18F]-Fluoride Incorporation Strategies

Precursor Reactivity and Leaving Group Considerations

The radiosynthesis of 2-[¹⁸F]fluoropyridine derivatives, including this compound, predominantly relies on nucleophilic heteroaromatic substitution. acs.org The reactivity of the precursor is critically dependent on the nature of the leaving group at the 2-position of the pyridine ring. The pyridine ring's inherent electron-deficient nature facilitates nucleophilic attack, particularly at the ortho and para positions, without the need for additional strong electron-withdrawing activating groups that are often necessary for substitutions on benzene (B151609) rings. nih.govresearchgate.net

Several leaving groups have been evaluated for the nucleophilic [¹⁸F]fluorination at the 2-position of pyridines. Halogens, such as chloro and bromo, have been shown to be effective. acs.org However, for enhanced reactivity and higher radiochemical yields, nitro (-NO₂) and trimethylammonium (-N⁺(CH₃)₃) groups are often superior. acs.orgnih.govacs.org The trimethylammonium group, in particular, is considered one of the most efficient leaving groups for no-carrier-added nucleophilic aromatic substitutions. acs.org It often allows for fluorination to occur under milder conditions, typically at lower temperatures (100–110 °C) in solvents like acetonitrile, compared to the higher temperatures (120–180 °C) required for nitro-group displacement in solvents such as DMF or DMSO. acs.org

The choice of leaving group is a crucial step in the design of a successful radiosynthesis, balancing the stability of the precursor with its reactivity towards the [¹⁸F]fluoride ion. nih.gov

Table 1: Comparison of Leaving Groups for Nucleophilic [¹⁸F]Fluorination of the Pyridine Ring

Leaving GroupRelative ReactivityTypical Reaction TemperaturesCommon Solvents
Chloro (-Cl)Moderate>100 °CDMSO, DMF
Bromo (-Br)Moderate to Good>100 °CDMSO, DMF
Nitro (-NO₂)Excellent120–180 °CDMSO, DMF
Trimethylammonium (-N⁺(CH₃)₃)Excellent100–110 °CAcetonitrile

This table provides a general comparison based on published findings; optimal conditions may vary depending on the specific substrate and reaction setup.

Design and Synthesis of Radiolabeling Precursors

The design of precursors for the radiosynthesis of [¹⁸F]this compound is centered around a two-stage synthetic strategy: the initial [¹⁸F]fluorination followed by the formation of the amide bond, or the fluorination of a pre-formed amide precursor. For the latter, a common approach involves the synthesis of an N-ethyl-2-halonicotinamide or an N-ethyl-2-nitronicotinamide.

The synthesis of these amide precursors is typically achieved through standard amide bond formation reactions. researchgate.net For instance, a 2-halonicotinic acid (e.g., 2-chloronicotinic acid or 2-bromonicotinic acid) can be activated to form an acyl chloride or an active ester, which is then reacted with ethylamine to yield the corresponding N-ethyl-2-halonicotinamide. researchgate.net Similarly, starting from 2-nitronicotinic acid, the same procedure would yield N-ethyl-2-nitronicotinamide.

For precursors utilizing a trimethylammonium leaving group, the synthesis would involve the preparation of the corresponding 2-trimethylammonium nicotinic acid derivative, followed by amidation with ethylamine. These multi-step syntheses are designed to produce a stable precursor that can be efficiently radiofluorinated in the final step. researchgate.net

Reductive Amination Techniques for N-alkylation (general for N-ethyl substituents)

Reductive amination is a versatile and widely used method for the N-alkylation of amines and amides, providing a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation. masterorganicchemistry.comgoogle.com This technique is highly applicable for the introduction of the N-ethyl group in the synthesis of this compound, potentially by reacting 2-fluoronicotinamide (B1295682) with acetaldehyde (B116499) in the presence of a suitable reducing agent.

The reaction proceeds via the formation of an intermediate imine (from a primary amine and an aldehyde) or enamine (from a secondary amine and an aldehyde), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the specific substrates and desired reaction conditions.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and versatile reducing agent. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A general, mild, and selective reducing agent for the reductive amination of various aldehydes and ketones. organic-chemistry.org

More recently, methods have been developed that utilize carboxylic acids as the starting material for reductive amination. rsc.org This approach involves a one-pot, two-step process of silane-mediated amidation followed by a catalyzed amide reduction. rsc.org Such a method could, for example, be applied to the reaction of 2-fluoronicotinic acid with ethylamine.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium borohydrideNaBH₄General purpose, mild conditions.
Sodium cyanoborohydrideNaBH₃CNSelective for imines over aldehydes.
Sodium triacetoxyborohydrideNaBH(OAc)₃Mild, selective, and broadly applicable.
PhenylsilanePhSiH₃Used in conjunction with catalysts for the reduction of amides formed in situ from carboxylic acids. rsc.org
Borane-triethylamine complexBH₃·NEt₃Can be used as a catalyst and reductant. rsc.org

The selection of the appropriate reductive amination strategy and reducing agent allows for the efficient and controlled synthesis of the N-ethyl substituent on the nicotinamide scaffold.

Advanced Analytical and Spectroscopic Characterization of N Ethyl 2 Fluoronicotinamide

Chromatographic Techniques for Separation, Purification, and Purity Validation

Chromatographic methods are fundamental in the analysis of N-ethyl-2-fluoronicotinamide, enabling its separation from reaction mixtures, purification to a high degree, and the validation of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine (B92270) carboxamide derivatives due to its high resolution and sensitivity. nih.gov The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve efficient separation from starting materials, byproducts, and degradants.

Method Development and Optimization:

Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of nicotinamide (B372718) and its derivatives. libretexts.org For potentially hydrophilic compounds like this compound, columns designed for enhanced retention of polar compounds, such as those with polar end-capping or phenyl-hexyl phases, could also be effective.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. libretexts.org Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good peak shape. The pH of the aqueous phase can be adjusted to control the ionization state of the molecule and improve peak symmetry.

Detection: Given the aromatic pyridine ring, UV detection is a suitable and widely used method. The wavelength for detection would be set at the absorbance maximum of this compound, likely around 260 nm, similar to other nicotinamide derivatives. researchgate.netnih.gov

Optimization: The optimization process aims to achieve a balance between resolution, analysis time, and sensitivity. researchgate.net This involves fine-tuning the mobile phase composition, gradient slope, flow rate, and column temperature. The goal is to obtain symmetric peaks with baseline resolution from any impurities.

Purity Validation: Once developed, the HPLC method is validated to confirm its suitability for its intended purpose, which includes determining the chemical and radiochemical purity of the compound. thermofisher.com Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. nih.gov A validated method can reliably quantify the purity of this compound batches.

Table 1: Representative HPLC Method Parameters for Analysis of this compound
ParameterConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A0.1% Formic Acid or Ammonium Acetate in WaterProvides protons for positive ion mode mass spectrometry and controls pH.
Mobile Phase BAcetonitrile or MethanolCommon organic modifiers in reversed-phase chromatography.
Elution ModeGradientEnsures elution of compounds with varying polarities.
Flow Rate1.0 mL/minTypical flow rate for a standard analytical column.
Column Temperature25-40 °CControls viscosity and can improve peak shape and reproducibility.
Injection Volume5-20 µLStandard volume for analytical HPLC.
DetectionUV at ~260 nmThe pyridine ring is a strong chromophore in this region.

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS) for Structural Confirmation

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for the structural confirmation of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique that can be used for the analysis of volatile and thermally stable compounds. mdpi.com While derivatization is sometimes required for polar molecules, methods for the direct GC-MS analysis of nicotinic acid and its impurities have been developed, suggesting that this compound may also be amenable to this technique without chemical modification. mdpi.comresearchgate.net In GC-MS, the compound is separated from other components in the gas phase before being ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions, which create a unique "fingerprint" that can be used to confirm the compound's identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is crucial for identifying metabolites of novel compounds, including fluorinated carboxamides. nih.gov For structural confirmation, LC-MS/MS is particularly powerful. After separation by LC, the parent molecule is selected in the first mass spectrometer (MS1), fragmented, and the resulting daughter ions are analyzed in the second mass spectrometer (MS2). This process provides detailed structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the N-ethyl group and the amide bond, yielding predictable fragment ions that confirm the connectivity of the molecule. libretexts.org This technique is invaluable for distinguishing between isomers and confirming the structure of newly synthesized compounds. nih.govnih.gov

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. libretexts.orgnih.gov

Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized over time. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Purity Assessment: TLC is also a valuable tool for assessing the purity of the final product. libretexts.org A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. researchgate.net Different stationary phases, such as silica gel or reversed-phase (RP-18), and various mobile phase systems can be used to separate this compound from potential impurities. nih.govakjournals.com For example, a mobile phase of chloroform-ethanol or toluene-acetone-based systems has been used for nicotinamide derivatives on silica gel plates. researchgate.netnih.govresearchgate.net Visualization is typically achieved using a UV lamp, taking advantage of the UV-active pyridine ring. rsc.org

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure of this compound, providing detailed information about the atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the this compound structure.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amide proton (-NH-). researchgate.netorgchemboulder.com The coupling patterns and chemical shifts help confirm the arrangement of these groups. libretexts.org

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. mdpi.com The spectrum would show separate signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the two carbons of the ethyl group. hmdb.cawisc.edu The chemical shift of the carbon directly bonded to the fluorine atom would be significantly affected by the fluorine's electronegativity. researchgate.net

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a crucial technique. thermofisher.com It provides a direct way to confirm the presence and chemical environment of the fluorine atom. The spectrum is expected to show a single resonance for the fluorine at the 2-position of the pyridine ring. The chemical shift and coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provide definitive proof of its position. rsc.orgfluorine1.runih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HPyridine Ring (3H)~7.5 - 8.5Multiplets
¹HAmide (NH)~8.0 - 9.0Broad Singlet or Triplet
¹HEthyl (CH₂)~3.4 - 3.6Quartet (q)
¹HEthyl (CH₃)~1.2 - 1.4Triplet (t)
¹³CPyridine Ring (C-F)~155 - 165Doublet (d, due to ¹JCF)
¹³CPyridine Ring (4C)~120 - 150Singlets or Doublets (due to nJCF)
¹³CCarbonyl (C=O)~165 - 175Singlet
¹³CEthyl (CH₂)~35 - 45Singlet
¹³CEthyl (CH₃)~10 - 20Singlet
¹⁹FPyridine Ring (C2-F)~ -60 to -80 (relative to CFCl₃)Multiplet (due to coupling with protons)

Note: Predicted chemical shifts are estimates based on data for structurally similar compounds and can vary depending on the solvent and other experimental conditions. orgchemboulder.comwisc.edufluorine1.ruucl.ac.ukpdx.eduhmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the exact mass of a molecule with high accuracy, typically to four or five decimal places. nih.govresearchgate.net This capability allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov

Accurate Mass Determination: By measuring the monoisotopic mass of the molecular ion (e.g., [M+H]⁺), HRMS can confirm the elemental composition (C₈H₉FN₂O for this compound). algimed.com The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, allows for the clear resolution of isotopic peaks, further confirming the assigned formula. nih.govgcms.cz

Fragment Analysis: In addition to accurate mass measurement of the parent ion, HRMS can be used to analyze the fragments produced in the mass spectrometer. chemguide.co.uk By determining the exact mass of the fragment ions, their elemental compositions can also be deduced. nih.govresearchgate.net This provides strong evidence for the proposed structure. For this compound, key fragmentation pathways would include:

Loss of the ethyl group (-CH₂CH₃)

Cleavage of the amide bond, resulting in fragments corresponding to the fluoropyridine carbonyl moiety and the ethylamine (B1201723) moiety. libretexts.orgmiamioh.edu

This detailed fragmentation analysis, combined with the accurate mass of the parent ion, provides conclusive evidence for the elucidated molecular structure. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

In the case of this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct functional groups. The key vibrational modes anticipated for this compound include the stretching and bending of the amide group, the carbon-fluorine bond, and the aromatic pyridine ring.

Key functional groups and their expected characteristic IR absorption frequencies for this compound are summarized in the table below. These frequencies are based on established ranges for similar functional groups in other organic molecules. vscht.cz

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
AmideN-H Stretch3500 - 3200
AromaticC-H Stretch3100 - 3000
AlkylC-H Stretch3000 - 2850
AmideC=O Stretch (Amide I)1700 - 1650
AromaticC=C Stretch1600 - 1450
AmideN-H Bend (Amide II)1650 - 1550
Carbon-FluorineC-F Stretch1400 - 1000
AmideC-N Stretch1400 - 1200

This interactive table provides a summary of the expected Infrared (IR) absorption bands for the key functional groups present in this compound.

The presence of a strong absorption band in the region of 1700-1650 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the secondary amide group. The N-H stretching vibration of the same amide group is expected to appear as a distinct band in the 3500-3200 cm⁻¹ region. Furthermore, the aromatic nature of the pyridine ring would be confirmed by C-H stretching vibrations typically observed between 3100-3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The carbon-fluorine (C-F) bond, a key feature of this molecule, is anticipated to show a strong absorption band in the fingerprint region, generally between 1400 and 1000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is dependent on the electronic structure of the molecule, particularly the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the primary chromophore is the fluorinated nicotinamide ring system. The presence of the aromatic pyridine ring conjugated with the amide group is expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are typically due to π → π* and n → π* electronic transitions.

The expected electronic transitions and their corresponding maximum absorption wavelengths (λmax) for this compound are detailed in the table below. These values are estimations based on the analysis of similar aromatic and heterocyclic compounds. scielo.org.zamdpi.com

Electronic TransitionExpected λmax Range (nm)Chromophore
π → π200 - 280Pyridine Ring
n → π280 - 350Amide Carbonyl Group

This interactive table outlines the anticipated UV-Visible electronic transitions for this compound.

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to be observed in the 200-280 nm range for the pyridine ring. The n → π* transitions, involving the promotion of non-bonding electrons (from the oxygen and nitrogen atoms of the amide group) to antibonding π* orbitals, are generally of lower intensity and are expected at longer wavelengths, likely in the 280-350 nm region. The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis due to solvent-solute interactions.

Computational Chemistry and Quantum Mechanical Investigations of N Ethyl 2 Fluoronicotinamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethyl-2-fluoronicotinamide. These methods can provide a detailed picture of the molecule's three-dimensional shape, electron distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comresearchgate.net By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions. mdpi.com For this compound, DFT can be employed to perform a thorough conformational analysis, identifying the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation of a molecule often dictates its biological activity.

Furthermore, DFT calculations can predict various reactivity descriptors. mdpi.com By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting regions that are likely to engage in electrostatic interactions with a biological target. semanticscholar.org

Table 1: Exemplary DFT-Calculated Properties for this compound

PropertyExemplary Calculated ValueSignificance
Lowest Energy Conformation Dihedral Angle (C-C-N-C): ~175°Determines the overall shape of the molecule and its fit into a binding pocket.
HOMO Energy -6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy -1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.3 eVRelates to the molecule's chemical reactivity and stability. nih.gov
Dipole Moment 3.5 DProvides insight into the molecule's polarity and solubility.

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structure calculations for molecules like this compound. uni-muenchen.de While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches and for obtaining highly reliable data on electronic properties. uni-muenchen.de For instance, ab initio calculations can be used to obtain precise values for electron correlation energies, which are important for a detailed understanding of the molecule's behavior. uni-muenchen.de

Quantum chemical methods are instrumental in predicting the spectroscopic parameters of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: DFT and other quantum mechanical approaches can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound with a high degree of accuracy. mdpi.commdpi.comnih.gov These predictions are invaluable for assigning experimental NMR spectra and confirming the structure of the synthesized compound. mdpi.comnih.gov The accuracy of these predictions can be further enhanced by considering the effects of the solvent environment. mdpi.com

Vibrational Frequencies: The vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using quantum chemical methods. researchgate.netmdpi.commdpi.com These calculations can help in the interpretation of experimental vibrational spectra, allowing for the assignment of specific vibrational modes to particular functional groups within the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value RangeExperimental Correlation
¹H NMR Chemical Shift (ppm) 1.2 - 8.5Aids in the assignment of proton signals in the experimental spectrum.
¹³C NMR Chemical Shift (ppm) 15 - 165Assists in the assignment of carbon signals in the experimental spectrum.
¹⁹F NMR Chemical Shift (ppm) -110 to -120Useful for confirming the presence and electronic environment of the fluorine atom.
C=O Vibrational Frequency (cm⁻¹) 1680 - 1720Corresponds to the carbonyl stretch in the IR spectrum.
C-F Vibrational Frequency (cm⁻¹) 1000 - 1100Corresponds to the carbon-fluorine stretch in the IR spectrum.

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is essential to study its interactions with its putative protein target. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.govresearchgate.net For this compound, docking studies can identify the most likely binding mode within the active site of a target protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

In Silico Screening and Rational Design of this compound Derivatives

The insights gained from quantum chemical calculations and molecular simulations can be leveraged for the rational design of novel derivatives of this compound with improved properties. nih.govazolifesciences.comgeneonline.com

In Silico Screening: Virtual libraries of compounds based on the this compound scaffold can be computationally screened against a biological target to identify derivatives with potentially higher binding affinities or improved selectivity. mdpi.com

Rational Design: By understanding the structure-activity relationships derived from computational studies, specific modifications can be made to the this compound structure to enhance its interactions with the target. nih.gov For example, a functional group could be added to form an additional hydrogen bond with the protein, thereby increasing its potency.

Prediction of Physiochemical Descriptors Relevant to Biological Research (e.g., LogP values)

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Computational methods can be used to predict these properties for this compound.

The logarithm of the octanol-water partition coefficient (LogP) is a key descriptor of a molecule's lipophilicity. nih.govdiva-portal.orgresearchgate.net This property can be predicted using various computational models, which can help in assessing the molecule's likely membrane permeability and oral bioavailability. nih.govbohrium.com

Table 3: Predicted Physicochemical Properties of this compound and a Related Compound

CompoundPredicted LogPPredicted Polar Surface Area (Ų)Significance
This compound~1.5 - 2.0~45Indicates moderate lipophilicity and potential for good membrane permeability.
N-(2-(diethylamino)ethyl)-6-fluoronicotinamide1.345.2Provides a reference point for the influence of the ethyl group on lipophilicity. nih.gov

Note: The LogP value for this compound is an estimation based on its structure and comparison to similar compounds.

Preclinical Biochemical and Pharmacological Research Applications of N Ethyl 2 Fluoronicotinamide Derivatives

Evaluation as Chemical Probes for Interrogating Biological Systems

Derivatives of N-ethyl-2-fluoronicotinamide have been developed and evaluated as chemical probes, which are small molecules used to study and manipulate biological systems. 34.237.233 A primary application is in the field of molecular imaging, where these compounds are radiolabeled to serve as tracers for Positron Emission Tomography (PET). nih.gov

A notable example is the fluorine-18 (B77423) labeled compound, N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide (abbreviated as [¹⁸F]2). This derivative was specifically designed as a PET probe to investigate biological systems related to melanoma. nih.gov The utility of [¹⁸F]2 as a chemical probe stems from several key characteristics:

High Target Affinity and Selectivity: The probe demonstrates a high and selective uptake in melanin-containing tissues, such as melanotic melanoma tumors and the eyes. nih.govnih.gov This specificity allows for the targeted interrogation of the melanin (B1238610) system.

Favorable Pharmacokinetics: The compound exhibits rapid clearance from the body and low accumulation in non-target organs. nih.gov This property is crucial for a PET probe as it enhances the signal-to-noise ratio, providing a clearer image of the target tissue.

Signal Generation: The attached ¹⁸F radioisotope emits positrons, which generate a detectable signal for PET imaging, allowing for the non-invasive visualization and quantification of its distribution in vivo. nih.gov

The development of such radiolabeled nicotinamide (B372718) derivatives provides researchers with valuable tools to explore the distribution and density of specific targets, like melanin, within a living organism, thereby helping to elucidate their biological roles and relevance in disease states. nih.gov

Mechanistic Studies of Enzyme Modulation by Nicotinamide Scaffolds

The nicotinamide scaffold, which is the core of this compound, is known to interact with and modulate the activity of several key enzyme families. Research in this area seeks to understand how modifications to this scaffold influence these interactions.

The aldehyde dehydrogenase (ALDH) superfamily consists of multiple isozymes that are critical for metabolizing aldehydes. nih.gov Developing inhibitors with selectivity for specific ALDH isozymes is a significant area of research, as these enzymes are implicated in various physiological and disease processes, including cancer. nih.govresearchgate.net While extensive research has been conducted on various classes of ALDH inhibitors, specific studies detailing the interaction of this compound or its close derivatives with ALDH isozymes are not extensively documented in publicly available literature. The development of selective ALDH modulators often focuses on exploiting differences in the catalytic active sites of the various isozymes. researchgate.net Future investigations may explore how the fluorine and ethylamide substitutions on the nicotinamide ring of this compound could influence its binding affinity and selectivity toward different ALDH isozymes.

Sir2 enzymes, also known as sirtuins, are a class of NAD⁺-dependent protein deacetylases involved in critical biological processes like gene silencing and lifespan regulation. nih.govnih.gov The activity of these enzymes is intrinsically linked to their co-substrate NAD⁺, which is cleaved into nicotinamide and 2'-O-acetyl-ADP-ribose during the deacetylation reaction. nih.govpnas.org

Nicotinamide, the parent compound of this compound, is a well-established noncompetitive inhibitor of Sir2 enzymes. nih.govpnas.org The mechanism of inhibition is complex; nicotinamide does not simply block the active site but can promote a base-exchange reaction that reverses the catalytic process, ultimately reducing the net deacetylation. nih.govnih.gov Structural studies have revealed a conserved binding pocket where free nicotinamide binds, which participates in both NAD⁺ binding and catalysis. 34.237.233nih.gov

Research into nicotinamide derivatives is crucial for exploring the regulatory pathways of Sir2 enzymes. By modifying the core nicotinamide structure, as in this compound, scientists can probe the structural requirements for binding to the inhibitory pocket and modulating enzyme activity. Such studies help to elucidate the catalytic mechanism and can guide the design of novel, potent, and specific sirtuin modulators. nih.gov The specific effects of the N-ethyl and 2-fluoro substitutions on Sir2 enzyme interaction would be a key area of investigation to understand their potential as unique modulators of this enzyme class.

Receptor Binding and Ligand-Receptor Interaction Profiling

The interaction of small molecules with cellular receptors is fundamental to pharmacology. nih.govnih.gov For benzamide (B126) and nicotinamide derivatives, several mechanisms of cellular uptake and retention have been proposed, including direct binding to targets like melanin or mediation by specific cell surface receptors. nih.gov

One potential mechanism for the uptake of these compounds into melanoma cells is through sigma (σ) receptor mediation. nih.govnih.gov Although not fully established for all nicotinamide derivatives, the potential for interaction with sigma receptors represents an important area of investigation. Profiling the binding of this compound and its derivatives against a panel of receptors, including sigma-1 and sigma-2, would be necessary to determine their affinity and selectivity. Such studies typically involve competitive radioligand binding assays to measure the binding constants (e.g., Kᵢ or Kₐ) of the compound for various receptors. mdpi.com Understanding the ligand-receptor interaction profile is critical for characterizing the compound's broader pharmacological effects and potential off-target interactions.

Investigation of Melanin-Binding Mechanisms

Melanins are complex pigments that can bind a wide variety of compounds, making them an attractive target for the diagnosis and treatment of melanoma. nih.govnih.gov Derivatives of this compound have been specifically investigated for their melanin-binding properties.

While direct quantitative in vitro binding assays with isolated melanin or melanin-containing cell lines for this compound are not detailed in the available literature, strong evidence for its specific melanin-binding capability comes from comparative preclinical imaging studies using tumor models derived from different cell lines. nih.gov

The radiolabeled derivative N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]2) was evaluated in mice bearing two different types of melanoma tumors: B16F0, a murine melanotic (melanin-producing) melanoma, and A375, a human amelanotic (non-melanin-producing) melanoma. nih.gov The results demonstrated a high and selective uptake of the compound in the melanin-containing tumor.

Tissue / Tumor Type Cell Line Origin Melanin Content Uptake at 1 hr (% ID/g) Uptake at 6 hr (% ID/g)
Melanoma Tumor B16F0 (Murine) Melanotic (High) ~8.4 ~7.7
Melanoma Tumor A375 (Human) Amelanotic (Low/None) ~1.0 ~0.1
Eye N/A High ~19.0 ~16.0

Table 1: Comparative in vivo uptake of N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide in tumors derived from melanin-containing (B16F0) and non-melanin-containing (A375) cell lines, demonstrating specificity for melanin-rich tissues. Data sourced from biodistribution studies in mice. nih.gov

Cellular Uptake and Retention Mechanisms in Pigmented Cells

Derivatives of this compound have demonstrated a marked and selective uptake in pigmented cells, a characteristic that is central to their application in preclinical research, particularly in the imaging of melanoma. nih.gov The mechanism is predominantly linked to the presence of melanin. Studies utilizing radiolabeled analogs, such as N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide, show a significantly higher accumulation in melanotic (melanin-producing) melanoma cells compared to amelanotic (non-melanin-producing) ones. nih.gov

Preclinical biodistribution studies in murine models with B16F10 melanotic melanoma xenografts reveal that these compounds not only accumulate rapidly in the tumor but are also retained for extended periods. nih.govpnas.org For instance, one study documented that tumor radioactivity levels of an ¹⁸F-labeled derivative reached 8.4 ± 1.5% of the injected dose per gram (%ID/g) at 1 hour post-injection, peaking at 9.4 ± 1.6 %ID/g at 2 hours, and remaining high at 7.7 ± 2.3 %ID/g after 6 hours. This prolonged retention in cancerous pigmented tissues is a key feature of these molecules. nih.gov In contrast, uptake in amelanotic A375 melanoma is minimal, underscoring the role of melanin in the uptake and retention process. nih.gov

This high affinity for melanin also results in notable accumulation in naturally pigmented tissues, such as the eyes. mdpi.comnih.gov The selective uptake and prolonged retention in pigmented cells have established these nicotinamide derivatives as valuable probes for the non-invasive visualization of melanoma. nih.gov

Table 1: Biodistribution of a Radiolabeled this compound Derivative in Melanotic B16F10 Tumor-Bearing Mice

Time Post-Injection Tumor Radioactivity (%ID/g ± SD)
0.25 hours 7.0 ± 0.9
1 hour 8.4 ± 1.5
2 hours 9.4 ± 1.6
3 hours 7.8 ± 1.4

Data sourced from preclinical studies involving ¹⁸F-labeled N-(2-(diethylamino)ethyl)-6-fluoronicotinamide.

Molecular Basis of Melanin-Ligand Interactions

The interaction between this compound derivatives and melanin is rooted in the unique biochemical properties of the melanin biopolymer. nih.govduke.edu Melanin is a complex, heterogeneous polymer composed of monomeric units like 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). acs.orgnih.gov This structure provides an abundance of functional groups, including carboxyl, hydroxyl, and amine groups, creating a polyanionic and hydrophobic surface. nih.govacs.org

These characteristics allow melanin to bind a wide variety of compounds through several non-covalent mechanisms:

Electrostatic Interactions: The negatively charged carboxylate groups on the melanin surface can engage in strong electrostatic or coulombic interactions with positively charged moieties on the ligand molecules. cambridge.org

Hydrogen Bonding: The numerous hydroxyl and amine groups present in the melanin polymer act as sites for hydrogen bonding. mdpi.com

π-π Stacking: The aromatic indole (B1671886) rings within the melanin structure can interact with the aromatic pyridine (B92270) ring of the nicotinamide derivatives through π-π stacking. mdpi.com

While the precise binding mechanism for this class of compounds has not been fully elucidated, direct binding to the melanin polymer is considered the most probable cause for their high-affinity interaction. nih.govnih.gov This strong, multi-point interaction explains the significant retention of these compounds in melanin-rich tissues. nih.gov

Role in Modulating Cellular Metabolic Pathways and Biochemical Processes

The primary focus of preclinical research on this compound and its derivatives has been their utility as melanin-targeting imaging agents rather than as modulators of cellular metabolism. nih.gov Their design capitalizes on the biochemical affinity for melanin, leading to high accumulation in melanoma cells for diagnostic purposes. pnas.org

Current research has not extensively investigated the direct effects of these specific compounds on modulating cellular metabolic pathways, such as glycolysis or mitochondrial respiration. The principal biochemical process associated with these agents in a biological system is their metabolic fate. Studies on radiolabeled N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide indicate that the compound exhibits high stability in vivo, with over 90% remaining intact in tumor tissue 2 hours after administration. This suggests a relatively slow rate of metabolic breakdown.

While specific metabolic studies on this compound are limited, related chemical structures often undergo metabolic processes such as N-dealkylation or hydroxylation of the aromatic ring. For instance, studies on other neonicotinoid compounds have identified metabolites like 6-chloronicotinic acid, indicating that cleavage and oxidation of the molecule can occur. However, these metabolic pathways are generally of low relevance for the primary application of the fluoronicotinamide derivatives used in imaging, where metabolic stability is a desirable feature.

Structure Activity Relationship Sar Studies and Molecular Design of N Ethyl 2 Fluoronicotinamide Analogues

Systematic Modification of the Nicotinamide (B372718) Core for Enhanced Activity

The nicotinamide core is a common scaffold in various biologically active molecules. mdpi.com Systematic modifications of this core are a key strategy to modulate the activity of its derivatives. nih.gov In the context of N-ethyl-2-fluoronicotinamide, this would involve substitutions at positions 4, 5, and 6 of the pyridine (B92270) ring.

Introducing small alkyl or electron-withdrawing groups could influence the electronic distribution of the ring and its interaction with biological targets. For instance, studies on other nicotinamide derivatives have shown that the introduction of an amino group can be critical for antifungal activity. mdpi.comnih.gov The substitution pattern on the nicotinamide ring can also significantly impact the selectivity of these compounds for different biological targets. nih.gov

Table 1: Hypothetical Modifications of the Nicotinamide Core of this compound and Their Potential Impact on Activity

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
4Amino (-NH2)May enhance hydrogen bonding interactions with the target.
5Methyl (-CH3)Could provide beneficial steric interactions and improve metabolic stability.
6Chloro (-Cl)May alter the electronic properties and improve binding affinity.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is unavailable.

Influence of N-Alkyl Side Chain Modifications on Molecular Interactions and Pharmacokinetic Profiles (in preclinical models)

The N-ethyl group of this compound plays a crucial role in its lipophilicity and potential interactions with hydrophobic pockets of a target protein. Modification of this N-alkyl side chain can significantly alter both the potency and the pharmacokinetic profile of the compound.

In preclinical models, increasing the length or branching of the alkyl chain generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, partially fluorinated N-alkyl side chains have been shown to modulate basicity and lipophilicity in other chemical series. researchgate.net The introduction of polar functional groups into the alkyl chain could improve solubility and reduce metabolic degradation.

Table 2: Potential Effects of N-Alkyl Side Chain Modifications on the Preclinical Pharmacokinetic Profile of this compound Analogues

N-Alkyl Side ChainExpected Change in LipophilicityPotential Impact on Preclinical Pharmacokinetics
N-methylDecreaseMay alter absorption and distribution profiles.
N-propylIncreaseCould lead to higher plasma protein binding.
N-isopropylIncreaseMay affect metabolic stability.
N-cyclopropylIncreaseCould introduce conformational rigidity.

This table is illustrative and based on general pharmacokinetic principles, as specific preclinical data for this compound analogues is not available.

Positional Isomerism of Fluorine on the Nicotinamide Ring and its Effect on Biological Profiles

The position of the fluorine atom on the nicotinamide ring is a critical determinant of a molecule's biological activity. The 2-fluoro substitution in this compound influences the electronic properties of the pyridine ring and the adjacent amide group. Moving the fluorine to positions 4, 5, or 6 would create positional isomers with distinct biological profiles.

Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen and modulate the strength of hydrogen bonds. The specific location of the fluorine atom can also influence metabolic stability by blocking sites of potential oxidation.

Design Principles for Improved Target Selectivity and Potency in Research Probes

The development of potent and selective research probes is essential for studying biological pathways. For this compound analogues, design principles would focus on exploiting differences between the target and off-target binding sites. This could involve introducing substituents that create favorable interactions with specific amino acid residues in the target protein while causing steric hindrance in off-targets.

Computational modeling and molecular docking can aid in the rational design of such selective probes. rsc.org The goal is to optimize the ligand-target interactions to achieve high affinity and specificity.

Development of Novel Heteroaromatic Analogues and Hybrid Structures

To further explore the chemical space around this compound, novel heteroaromatic analogues and hybrid structures could be designed. This involves replacing the nicotinamide core with other heteroaromatic rings, a strategy known as bioisosteric replacement. acs.orgnih.gov This approach can lead to compounds with improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. acs.orgnih.gov

Hybrid structures, which combine the pharmacophoric elements of this compound with those of another active molecule, could be designed to target multiple biological pathways simultaneously.

Future Perspectives and Emerging Directions in N Ethyl 2 Fluoronicotinamide Research

Innovations in Synthetic Methodologies for Fluorinated Nicotinamides

The synthesis of fluorinated nicotinamides, including N-ethyl-2-fluoronicotinamide, is poised for significant evolution, driven by the demand for more efficient, selective, and scalable methods. A key area of innovation lies in late-stage fluorination (LSF). LSF strategies introduce fluorine atoms into complex molecules at a late point in the synthetic sequence, which allows for the rapid diversification of drug candidates and molecular probes. nih.gov

Recent advancements have focused on the C–H fluorination of pyridine (B92270) rings. For instance, methods utilizing electrophilic fluorinating reagents like Selectfluor or silver(II) fluoride (B91410) (AgF₂) have shown promise for the direct fluorination of pyridines at the position alpha to the nitrogen atom. nih.govnih.govacs.org This approach could be adapted to directly synthesize 2-fluoronicotinic acid derivatives from readily available nicotinic acid precursors, which can then be amidated to yield compounds like this compound. Another innovative strategy involves the use of ring-opened Zincke imine intermediates that undergo regioselective fluorination before ring-closing to form C3-fluoropyridines, a methodology that expands the toolkit for accessing diverse fluorinated pyridine structures. acs.org

These emerging techniques offer substantial advantages over traditional methods, which often require harsh conditions and multi-step sequences. By enabling more direct and milder reaction pathways, these innovations are expected to accelerate the discovery and development of novel fluorinated nicotinamides.

Table 1: Comparison of Synthetic Fluorination Methodologies

Methodology Reagents/Conditions Advantages Challenges
Traditional Halex Reaction KF, High Temperature, Aprotic Solvent Utilizes inexpensive fluoride source. Harsh conditions, limited substrate scope.
Buchwald-Hartwig Amination Palladium or Copper Catalysts Mild conditions, broad functional group tolerance. Catalyst cost and removal.
Late-Stage C-H Fluorination AgF₂, Selectfluor Direct introduction of fluorine, suitable for complex molecules. nih.govnih.gov Regioselectivity can be challenging, potential for over-oxidation. nih.gov

| Zincke Imine Intermediate | Electrophilic Fluorinating Reagents | Novel regioselectivity (C3-position). acs.org | Multi-step process (ring opening/closing). |

Integration of Advanced Analytical Techniques for Comprehensive Compound Characterization

The unambiguous characterization of this compound and its derivatives is fundamental to understanding their chemical properties and biological activities. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) remain the cornerstones of structural elucidation, their advanced applications are providing deeper insights.

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing fluorinated compounds. nih.govresearchgate.netrsc.org Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range allow for clear detection without background interference from biological samples. nih.govresearchgate.net Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, can precisely map the spatial relationships between fluorine and hydrogen atoms within the molecule. This is crucial for confirming the exact position of the fluorine substituent on the nicotinamide (B372718) ring and for studying conformational changes upon binding to a biological target.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) techniques are used to analyze fragmentation patterns, which provides definitive structural information. nist.gov Furthermore, specialized MS techniques like photoionization mass spectrometry are being used to identify transient intermediates and radicals in chemical reactions, offering mechanistic insights that can help optimize synthetic processes. nih.gov

Table 2: Key Analytical Data for Characterizing Fluoronicotinamide Scaffolds

Analytical Technique Information Provided Example Application
¹H NMR Proton environment, coupling constants. Confirms the presence of the N-ethyl group and substitution pattern on the pyridine ring.
¹³C NMR Carbon skeleton of the molecule. Shows shifts in carbon signals due to the electronegative fluorine atom.
¹⁹F NMR Presence, number, and chemical environment of fluorine atoms. nih.gov A single resonance confirms monofluorination; chemical shift is sensitive to binding events. researchgate.net
HRMS Exact mass and elemental formula. Confirms molecular formula C₈H₉FN₂O.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-F). nih.gov Identifies amide and C-F bond vibrations.

| X-ray Crystallography | 3D molecular structure in the solid state. nih.gov | Provides definitive proof of structure and intermolecular interactions in the crystal lattice. |

Advancements in Computational Modeling for Predictive Chemical Biology and Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, enabling the prediction of molecular interactions and properties before synthesis. For nicotinamide derivatives, these in silico methods are accelerating the design of compounds with enhanced potency and selectivity.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, within the active site of a protein target. nih.govnih.govniscpr.res.in Studies on other nicotinamide derivatives have successfully used docking to understand interactions with enzymes like VEGFR-2 and to rationalize observed biological activity. nih.govnih.gov

Beyond static docking, Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. rsc.orgnih.gov MD simulations can reveal the stability of binding poses, conformational changes in the protein or ligand upon binding, and the energetic contributions of specific interactions. nih.govnih.govresearchgate.net For example, MD simulations have been used to investigate the stability of nicotinamide-based inhibitors in the active site of VEGFR-2 and to explore the mechanism of nicotinamide inhibition on sirtuin enzymes. nih.govnih.gov These computational approaches allow for the rational design of next-generation molecules by predicting how modifications, such as the placement of a fluorine atom, will affect target engagement.

Exploration of Novel Biological Targets and Mechanistic Pathways for Nicotinamide Scaffolds

The nicotinamide scaffold is a privileged structure in biology, primarily because it is a core component of the essential cofactor nicotinamide adenine (B156593) dinucleotide (NAD⁺). NAD⁺ is central to cellular metabolism and redox reactions. mdpi.com This inherent biological relevance makes nicotinamide derivatives, including fluorinated versions, promising candidates for modulating a wide range of biological targets.

Research has identified several enzyme families that can be targeted by nicotinamide-based compounds:

Sirtuins: These are NAD⁺-dependent deacetylases that are key regulators of metabolism, aging, and cell survival. Nicotinamide itself is a known inhibitor of sirtuins. nih.gov Fluorinated analogs could be developed as more potent or selective modulators to study sirtuin biology.

Nicotinamide N-methyltransferase (NNMT): This enzyme plays a role in metabolism and has been linked to various diseases, including cancer and metabolic disorders. nih.gov Developing specific inhibitors based on the nicotinamide scaffold is an active area of research.

Kinases: Several nicotinamide derivatives have been designed as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) and a major target in cancer therapy. nih.govnih.gov

The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding affinity of the parent nicotinamide molecule. This makes this compound and related compounds valuable tools for exploring these and other potential targets, such as those involved in inflammation and neurodegeneration. nih.govbmj.com

Development of Next-Generation Chemical Probes Based on the Fluoronicotinamide Scaffold

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The fluoronicotinamide scaffold is an excellent platform for developing such probes due to its favorable chemical properties and biological relevance.

The fluorine atom itself can serve multiple roles in a chemical probe. It can be the stable ¹⁹F isotope for NMR-based studies or the positron-emitting ¹⁸F radioisotope for Positron Emission Tomography (PET) imaging. Radiofluorinated nicotinamides have already been successfully developed as PET probes for imaging melanoma by targeting melanin (B1238610).

Future developments in this area are likely to focus on creating more sophisticated, multi-functional probes. researchgate.net For example, a "dual-modality" probe could be synthesized by attaching a fluorescent dye to the this compound scaffold, which is also labeled with ¹⁸F. scispace.com Such a probe would allow for both high-sensitivity whole-body imaging with PET and high-resolution microscopic imaging in cells and tissues. nih.govnih.govfluorofinder.com Furthermore, by incorporating "clickable" chemical handles, the fluoronicotinamide scaffold could be readily conjugated to various targeting ligands (e.g., peptides, antibodies) to direct the probe to specific cell types or tissues, expanding its utility beyond its intrinsic targeting properties.

Potential Applications of this compound in Chemical Biology Beyond Current Scope

While the immediate applications of fluorinated nicotinamides are often envisioned in medicinal chemistry and molecular imaging, the unique properties of this compound suggest a broader potential within chemical biology.

One promising direction is its use as a ¹⁹F NMR probe to study enzyme kinetics and mechanisms. The fluorine atom's NMR signal is highly sensitive to its local chemical environment. nih.govnih.gov Therefore, upon binding of this compound to a target protein, changes in the ¹⁹F chemical shift could be monitored to quantify binding affinity and kinetics without the need for radioactive labels or complex assays. researchgate.net This approach could be particularly valuable for studying enzymes involved in NAD⁺ metabolism, where the fluorinated analog could act as a competitive inhibitor or a reporter molecule.

Another potential application is in the study of metabolic pathways. As a modified form of vitamin B3, this compound could potentially be processed by the enzymes of the NAD⁺ salvage pathway. nih.gov Using it as a chemical tool could help elucidate the substrate specificity and mechanisms of these enzymes. By tracking the metabolic fate of the fluorinated moiety using ¹⁹F NMR or MS, researchers could gain new insights into the regulation of cellular metabolism. mdpi.com

Finally, the fluoronicotinamide scaffold could serve as a foundational building block for fragment-based drug discovery. In this approach, small, low-affinity fragments are screened for binding to a target protein. The fluorine atom would provide a convenient handle for ¹⁹F NMR-based screening, which is a highly effective method for detecting weak binding events. researchgate.net Hits from such a screen could then be elaborated into more potent and selective lead compounds.

Q & A

Q. How can researchers validate the specificity of antibodies developed against this compound in immunoassay platforms?

  • Methodological Answer : Perform cross-reactivity screens against structural analogs (e.g., 5-fluoronicotinamide) using ELISA or Western blot. Use surface plasmon resonance (SPR) to measure binding kinetics (KD_\text{D}, Kon_\text{on}/Koff_\text{off}). Include negative controls (e.g., scrambled peptides) and validate in multiplexed assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.